

4SC-203 investigational small molecule modality

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Compound Focus: 4Sc-203

CAS No.: 895533-09-2

Cat. No.: S548016

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Technical Profile of 4SC-203

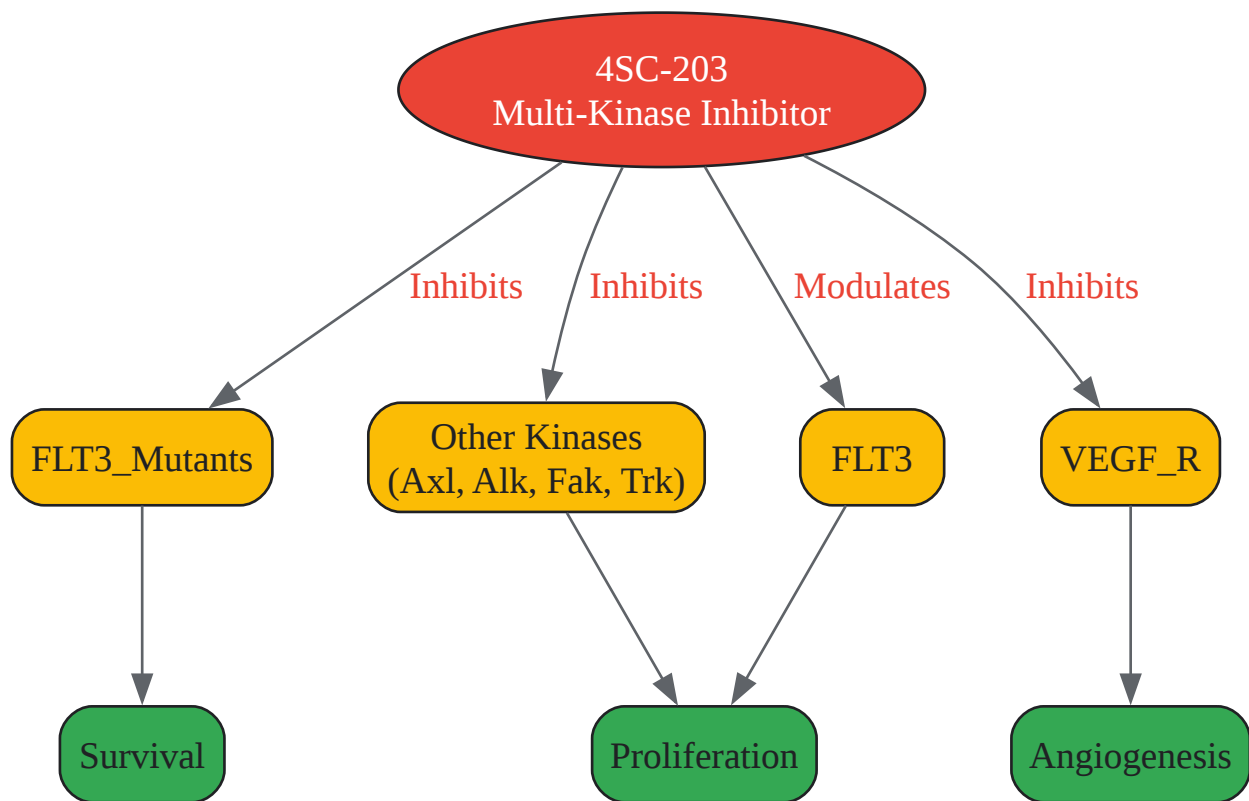
The table below summarizes the core technical and chemical data for **4SC-203**:

Attribute	Description
Modality	Small Molecule [1]
Status	Investigational; development appears halted (no updates since a 2009 Phase I trial) [1] [2]
Chemical Formula	$C_{33}H_{38}N_8O_4S$ [1]
Molecular Weight	642.78 g/mol [1]
CAS Number	895533-09-2 [1] [3] [4]
Mechanism of Action	Potent multi-target kinase inhibitor [2] [3] [5]
Primary Targets	Receptor-type tyrosine-protein kinase FLT3 (modulator), FLT3 mutants, VEGF-R, Axl, Alk, Fak, Trk receptors [1] [3]

Mechanism of Action and Key Pathways

4SC-203 was designed as a multi-kinase inhibitor with a unique selectivity profile, primarily targeting key drivers in acute myeloid leukemia (AML) and angiogenesis [2] [3] [5].

The following diagram illustrates the core signaling pathways targeted by **4SC-203** and the logical flow of its anti-tumor effects:



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*Figure 1: Core signaling pathways targeted by **4SC-203**. The inhibitor blocks multiple kinase targets to suppress tumor proliferation, survival, and angiogenesis.*

Preclinical and Clinical Development

Available information on the experimental assessment and clinical progress of **4SC-203** is summarized below. Note that specific, detailed methodologies are lacking.

Development Stage	Key Findings & Design	Reported Outcomes
Preclinical Research	Demonstrated significant antitumor activity in AML-relevant in vivo models [3].	Unique low nM range selectivity for FLT3, its mutants, and other kinases like VEGF-R2 [3].
Phase I Clinical Trial	First-in-human, randomized, double-blind, placebo-controlled, dose-escalation study [2].	Safety, tolerability, pharmacokinetics, and pharmacodynamics investigated in healthy volunteers [2] [6]. Initial low dose applied; trial reported as "completed" in one database, but no results published [1] [2].

Important Limitations and Future Research Directions

It is crucial to note the significant constraints of the available information:

- **Lack of Recent Updates:** The most recent specific mention of **4SC-203**'s clinical progress is from 2009, with no subsequent publications or news, indicating that its development likely stalled after the Phase I trial [2] [5].
- **Missing Technical Details:** The search results do not contain detailed experimental protocols for key assays (e.g., specific in vitro kinase inhibition assays or in vivo PDX model procedures). Comprehensive data on pharmacokinetics, pharmacodynamics, and specific adverse effects are also unavailable [1].

To advance your research, consider these approaches:

- **Investigate Alternative Compounds:** Research other FLT3 and multi-kinase inhibitors (e.g., Quizartinib) that have advanced to later stages of clinical development. Their published data can provide valuable insights into viable mechanisms and experimental approaches [4].
- **Explore Newer Methodologies:** The general principles of evaluating kinase inhibitors and conducting early-phase trials in oncology have evolved. Recent literature and guidelines will offer more current best practices [7] [6] [8].

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